Bis(4-diethylaminophenyl)methanol
CAS No.: 134-91-8
Cat. No.: VC21005505
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134-91-8 |
---|---|
Molecular Formula | C21H30N2O |
Molecular Weight | 326.5 g/mol |
IUPAC Name | bis[4-(diethylamino)phenyl]methanol |
Standard InChI | InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3 |
Standard InChI Key | WCIQBUVXZZYFJP-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O |
Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O |
Introduction
Chemical Identity and Structural Characteristics
Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol, is an aromatic alcohol belonging to the triarylmethane family. The compound is characterized by its distinctive structure where a central carbon atom bears a hydroxyl group and two para-substituted phenyl rings with diethylamino groups at the 4-positions.
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers:
Parameter | Value |
---|---|
CAS Registry Number | 134-91-8 |
IUPAC Name | bis[4-(diethylamino)phenyl]methanol |
Common Synonyms | 4,4'-Bis(diethylamino)benzhydrol, Ethylhydrol, B-DAM |
Molecular Formula | C₂₁H₃₀N₂O |
Molecular Weight | 326.48 g/mol |
InChI | InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3 |
InChIKey | WCIQBUVXZZYFJP-UHFFFAOYSA-N |
Structural Features
The molecular structure of Bis(4-diethylaminophenyl)methanol contains several key functional elements:
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A central sp³-hybridized carbon atom bearing a hydroxyl group
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Two para-diethylaminophenyl rings attached to the central carbon
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Diethylamino groups that serve as strong electron-donating substituents
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A carbinol (hydroxymethyl) group that provides a reactive center for various transformations
This structural arrangement contributes to the compound's unique chemical reactivity and its utility in dye synthesis and other applications .
Physical and Chemical Properties
Physical Characteristics
Bis(4-diethylaminophenyl)methanol possesses distinctive physical properties that influence its handling, storage, and application:
Property | Value |
---|---|
Physical State | Powder to crystal |
Color | White to almost white |
Melting Point | 82°C |
Recommended Storage Temperature | 0-10°C |
Form | Crystalline solid |
The compound requires careful storage under controlled temperature conditions to maintain stability .
Chemical Properties
The chemical behavior of Bis(4-diethylaminophenyl)methanol is primarily influenced by:
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The presence of the hydroxyl group, which can participate in condensation reactions
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The diethylamino groups, which activate the aromatic rings toward electrophilic substitution
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The conjugated system that allows for electronic distribution throughout the molecule
These properties make the compound particularly reactive in condensation reactions and susceptible to oxidation, characteristics that are exploited in its various applications.
Chemical Reactions and Transformations
Bis(4-diethylaminophenyl)methanol participates in various chemical transformations, making it valuable in organic synthesis:
Condensation Reactions
The compound readily undergoes condensation with various substrates, often after activation of the hydroxyl group. This reactivity is particularly important in dye synthesis, where it serves as a key intermediate in the formation of triarylmethane dyes .
Oxidation Reactions
Oxidation of Bis(4-diethylaminophenyl)methanol produces 4,4'-bis(diethylamino)benzophenone, a transformation that can be achieved using various oxidizing agents. This reaction is significant in the interconversion of related compounds .
Electrophilic Aromatic Substitution
Applications and Significance
Bis(4-diethylaminophenyl)methanol finds application in several important areas:
Dye Chemistry
The compound serves as a critical intermediate in the synthesis of several important dyes:
Dye Product | Type | Application |
---|---|---|
Ethyl Violet | Triphenylmethane dye | Textile dyeing, biological staining |
Solvent Green 15 | Triphenylmethane dye | Industrial colorants |
N-Ethyl-N-[4-[4-(diethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene]ethanaminium | Complex dye intermediate | Specialty applications |
These applications make Bis(4-diethylaminophenyl)methanol an important compound in the dye industry .
Organic Synthesis
In organic synthesis, the compound functions as a versatile building block for more complex molecules, particularly those with applications in materials science and specialty chemicals. Its reactive functional groups enable diverse transformations leading to products with tailored properties.
Research Applications
The compound is utilized in research settings to study reaction mechanisms, develop new synthetic methodologies, and explore structure-property relationships in materials science.
Comparison with Related Compounds
Property | Bis(4-diethylaminophenyl)methanol | 4,4'-Bis(dimethylamino)benzhydrol |
---|---|---|
Molecular Formula | C₂₁H₃₀N₂O | C₁₇H₂₂N₂O |
Molecular Weight | 326.48 g/mol | 270.37 g/mol |
Melting Point | 82°C | 98-105°C |
Electron-Donating Capacity | Modified by larger alkyl groups | Different electron distribution |
Reactivity in Condensations | Influenced by steric factors | Different reactivity profile |
These differences influence the compounds' behavior in reactions and their suitability for specific applications, particularly in the synthesis of different dye classes .
Hazard Parameter | Classification |
---|---|
Hazard Code | Xn (Harmful) |
Risk Statements | 36/37/38-20/21/22 (Irritating to eyes, respiratory system, and skin; Harmful by inhalation, in contact with skin, and if swallowed) |
Safety Statements | 26-36/37/39-36 (In case of contact with eyes, rinse immediately; Wear suitable protective clothing, gloves, and eye/face protection) |
These classifications necessitate appropriate safety measures during handling and storage .
Recommended Practices
When working with Bis(4-diethylaminophenyl)methanol, several precautions are recommended:
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Use appropriate personal protective equipment, including gloves, eye protection, and laboratory coats
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Work in well-ventilated areas to minimize inhalation risks
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Store the compound at the recommended temperature range (0-10°C) in sealed containers
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Avoid contact with incompatible materials
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Implement proper waste disposal procedures according to local regulations
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